molecular formula C13H14N2S2 B13755517 Benzenamine, 2,2'-[methylenebis(thio)]bis- CAS No. 57491-68-6

Benzenamine, 2,2'-[methylenebis(thio)]bis-

Cat. No.: B13755517
CAS No.: 57491-68-6
M. Wt: 262.4 g/mol
InChI Key: NBZBEJOKMAJWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 2,2’-[methylenebis(thio)]bis- is an organic compound with the molecular formula C13H14N2S2. It is also known by other names such as 2,2’-[methylenebis(thio)]dianiline. This compound is characterized by the presence of two benzenamine groups connected by a methylene bridge with sulfur atoms. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2,2’-[methylenebis(thio)]bis- typically involves the reaction of benzenamine with formaldehyde and hydrogen sulfide. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the methylene bridge. The process can be summarized as follows:

    Reaction of Benzenamine with Formaldehyde: Benzenamine reacts with formaldehyde in the presence of an acid or base to form an intermediate.

    Introduction of Hydrogen Sulfide: Hydrogen sulfide is then introduced to the reaction mixture, leading to the formation of the methylenebis(thio) bridge.

Industrial Production Methods

In industrial settings, the production of Benzenamine, 2,2’-[methylenebis(thio)]bis- is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,2’-[methylenebis(thio)]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Catalysts: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Corresponding amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Benzenamine, 2,2’-[methylenebis(thio)]bis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2,2’-[methylenebis(thio)]bis- involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The methylenebis(thio) bridge plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4,4’-methylenebis-: Similar structure but with different substituents.

    Benzenamine, 2,2’-methylenebis-: Lacks the sulfur atoms in the methylene bridge.

Uniqueness

Benzenamine, 2,2’-[methylenebis(thio)]bis- is unique due to the presence of sulfur atoms in the methylene bridge, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where sulfur-containing compounds are required.

Properties

CAS No.

57491-68-6

Molecular Formula

C13H14N2S2

Molecular Weight

262.4 g/mol

IUPAC Name

2-[(2-aminophenyl)sulfanylmethylsulfanyl]aniline

InChI

InChI=1S/C13H14N2S2/c14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15/h1-8H,9,14-15H2

InChI Key

NBZBEJOKMAJWOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SCSC2=CC=CC=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.